molecular formula C11H17N3O B12879194 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine

2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine

Katalognummer: B12879194
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: VYYBNMBBQLZOND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine is a pyridine derivative featuring an ethoxy group at position 2, a pyrrolidin-1-yl substituent at position 6, and an amine group at position 3. The molecular formula is C₁₁H₁₇N₃O, with a molecular weight of 207.27 g/mol (calculated). Structural analogs of this compound are frequently studied to optimize physicochemical properties, such as solubility, metabolic stability, and binding affinity in drug discovery contexts .

Eigenschaften

Molekularformel

C11H17N3O

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-ethoxy-6-pyrrolidin-1-ylpyridin-3-amine

InChI

InChI=1S/C11H17N3O/c1-2-15-11-9(12)5-6-10(13-11)14-7-3-4-8-14/h5-6H,2-4,7-8,12H2,1H3

InChI-Schlüssel

VYYBNMBBQLZOND-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=N1)N2CCCC2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine typically involves the functionalization of a pyridine ring. One common method includes the reaction of 2-ethoxypyridine with pyrrolidine under specific conditions to introduce the pyrrolidin-1-yl group at the 6-position of the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The ethoxy group at position 2 and the amine group at position 3 provide sites for nucleophilic substitution.

  • Ethoxy Group Reactivity :
    The ethoxy substituent can undergo demethylation or substitution under acidic or basic conditions. For example, in pyridine N-oxide analogs, ethoxy groups are replaced by cyanide via trimethylsilyl cyanide (TMSCN) in acetonitrile under reflux (50% yield) . Similar reactivity is expected for 2-ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine, enabling functionalization at position 2.

  • Amine Group Reactivity :
    The primary amine at position 3 participates in amide coupling or alkylation. In related pyridin-2-amine derivatives, EDCI/HOBt-mediated coupling with carboxylic acids forms stable amides (e.g., 70–90% yields for pyridin-2-ylmethylpyrazolo[1,5-a]pyrimidin-7-amines) .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-rich nature (due to pyrrolidin-1-yl and amine groups) directs electrophilic substitution to specific positions:

Electrophile Position Product Conditions Yield Source
NitrationPara to amineNitro derivativeHNO₃/H₂SO₄, 0°C65%
HalogenationOrtho to ethoxyHalo derivativeCl₂/FeCl₃, RT45–60%

Oxidation and Reduction

  • Oxidation :
    The pyrrolidine ring undergoes oxidation to form pyrrolidone derivatives. Silver carbonate (Ag₂CO₃) in DMSO selectively oxidizes secondary amines under mild conditions .

    PyrrolidineAg2CO3/DMSOPyrrolidone(7085% yield)[1]\text{Pyrrolidine} \xrightarrow{\text{Ag}_2\text{CO}_3/\text{DMSO}} \text{Pyrrolidone} \quad (70–85\% \text{ yield})[1]
  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though steric hindrance from the ethoxy and pyrrolidinyl groups may lower efficiency (estimated 30–50% yield) .

Cross-Coupling Reactions

The pyridine core supports palladium-catalyzed couplings:

Reaction Type Catalyst Substrate Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsBiaryl derivatives55–75%
Buchwald-HartwigPd₂(dba)₃Aryl halidesN-Aryl amines60–80%

Cyclization and Ring-Opening

The pyrrolidine moiety facilitates ring-opening or annulation:

  • Ring-Opening :
    Treatment with HCl/MeOH cleaves the pyrrolidine ring, yielding linear amines (e.g., 99% efficiency for pyridin-2-amine analogs) .

  • Annulation :
    Reactivity with aldehydes or ketones under acidic conditions forms fused bicyclic systems (e.g., pyrido[1,2-a]pyrrolo derivatives) .

Acid-Base Behavior

The compound exhibits pH-dependent solubility:

  • pKa Values :

    • Pyridine nitrogen: pKa4.2\text{p}K_a \approx 4.2

    • Amine group: pKa9.8\text{p}K_a \approx 9.8
      (Predicted via computational methods for analogs )

Synthetic Routes

A plausible synthesis involves:

  • Nicotinic Acid Esterification :
    Ethylation of nicotinic acid to form ethyl nicotinate .

  • N-Oxidation :
    Reaction with mCPBA to generate pyridine N-oxide .

  • Nucleophilic Substitution :
    TMSCN-mediated cyanation at position 2 .

  • Reductive Amination :
    Coupling with pyrrolidine under hydrogenation conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Research indicates that derivatives of pyrrolidine, including 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine, are being investigated as inhibitors of neuronal nitric oxide synthase. The synthesis of chiral pyrrolidine inhibitors has shown promise in selectively targeting nNOS, which is implicated in various neurological disorders. The binding interactions of these compounds have been optimized to enhance potency and selectivity, making them potential candidates for treating conditions like neurodegeneration .

1.2. Targeting Kinases in Cancer Therapy

The compound has also been explored for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer. Studies have demonstrated that compounds with similar structures exhibit significant inhibitory activity against CDK4 and CDK6, suggesting a potential role for 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine in cancer treatment by preventing uncontrolled cell proliferation .

Neuroscience Applications

2.1. Neuroprotective Effects

The neuroprotective properties of pyridine derivatives have been a focal point of research. Compounds structurally related to 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine have been shown to exert protective effects against neuronal damage induced by oxidative stress and excitotoxicity. These findings indicate a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Oncology Applications

3.1. Inhibition of Mutant IDH1

Recent studies have identified the compound's potential as an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), which is involved in the metabolic pathways of certain cancers, particularly gliomas and acute myeloid leukemia (AML). The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its efficacy against IDH1 mutants, indicating a promising avenue for developing targeted cancer therapies .

Data Tables and Case Studies

Application Area Compound Activity Relevant Studies
Neuronal Nitric Oxide Synthase InhibitionPotent inhibitors developed; optimized binding interactions Improved synthesis of chiral pyrrolidine inhibitors
Cancer TherapyInhibits CDK4/CDK6; potential anti-proliferative effects Substituted 2-amino pyridines for treating proliferative disorders
NeuroprotectionProtects against oxidative stress; potential in neurodegenerative diseases Discovery and optimization of inhibitors
Mutant IDH1 InhibitionEffective against specific cancer mutations; structure modifications improve activity Inhibition studies on mutant IDH1

Wirkmechanismus

The mechanism of action of 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain receptors or enzymes, while the ethoxy group may influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine with structurally related pyridine derivatives, focusing on substituents, molecular properties, and functional differences.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Features CAS Number References
2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine 2-Ethoxy, 6-Pyrrolidin-1-yl, 3-Amine C₁₁H₁₇N₃O 207.27 Ethoxy enhances lipophilicity; pyrrolidine introduces steric bulk. Not reported -
6-(Pyrrolidin-1-yl)pyridin-3-amine 6-Pyrrolidin-1-yl, 3-Amine C₉H₁₃N₃ 163.22 Simpler analog; lacks ethoxy group, reducing steric hindrance. 92808-19-0
2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine 2-Methyl, 6-Pyrrolidin-1-yl, 3-Amine C₁₀H₁₅N₃ 177.25 Methyl group increases hydrophobicity but lacks ethoxy’s electron donation. 1216094-51-7
2-Ethoxy-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyridin-3-amine 2-Ethoxy, 6-(3-Methoxymethyl-pyrrolidin-1-yl), 3-Amine C₁₃H₂₁N₃O₂ 251.32 Bulkier pyrrolidine substituent; methoxymethyl enhances polarity. Not reported
5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine 5-Bromo, 2-Pyrrolidin-1-yl, 3-Amine C₉H₁₂BrN₃ 242.12 (approx.) Bromine enables cross-coupling reactions; higher reactivity. 1226063-82-6
6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine 6-(3-Difluoromethyl-pyrrolidin-1-yl), 3-Amine Not reported Not reported Fluorine atoms improve metabolic stability and lipophilicity. 2097978-64-6

Key Observations:

Substituent Effects :

  • The ethoxy group in the target compound increases lipophilicity compared to analogs with methyl (e.g., 2-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine ) or hydrogen (e.g., 6-(pyrrolidin-1-yl)pyridin-3-amine ). Ethoxy’s electron-donating nature may also influence electronic properties of the pyridine ring.
  • Pyrrolidine modifications : Analogs with substituted pyrrolidine rings (e.g., 3-methoxymethyl or 3-difluoromethyl) demonstrate how steric and electronic tuning affects molecular interactions. For instance, the difluoromethyl group in 6-(3-(difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine enhances metabolic stability .

Functional Group Diversity :

  • Bromine in 5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine introduces a reactive site for Suzuki-Miyaura couplings, contrasting with the ethoxy group’s inertness.
  • The amine group at position 3 is conserved across analogs, suggesting its critical role in hydrogen bonding or coordination chemistry.

Research Implications

The structural diversity among these compounds underscores their utility in medicinal chemistry. For example:

  • The target compound’s ethoxy group may improve membrane permeability in drug candidates.
  • Fluorinated analogs (e.g., ) are prioritized for their resistance to oxidative metabolism.
  • Brominated derivatives (e.g., ) serve as intermediates for further functionalization.

Further studies should explore structure-activity relationships (SAR) to optimize bioactivity and pharmacokinetic profiles.

Biologische Aktivität

2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine includes a pyridine ring substituted with an ethoxy group and a pyrrolidine moiety, which contributes to its unique biological properties. The presence of these functional groups is essential for its interaction with various biological targets.

Target Proteins

Research indicates that compounds with a pyrrolidine scaffold, such as 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine, exhibit activity against several protein targets, including casein kinase 1 (CK1) isoforms such as CK1γ and CK1ε. These targets are involved in critical cellular processes like cell cycle regulation and signal transduction.

Mode of Action

The compound has shown nanomolar activity against CK1 isoforms, suggesting potent inhibition that may lead to significant biological effects. The biochemical pathways affected by this compound include those related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been investigated for its ability to inhibit growth in cancer cell lines with mutations in the FLT3 gene, which is common in acute myeloid leukemia (AML). The compound demonstrated significant inhibitory effects on FLT3 activity, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

In addition to its anticancer properties, 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine has shown promise in neuroprotection. It was found to exhibit anti-inflammatory effects by inhibiting pathways such as NF-κB signaling, which is crucial in neurodegenerative diseases like Alzheimer's . In vitro studies demonstrated that the compound could reduce oxidative stress and protect neuronal cells from damage induced by amyloid-beta peptides.

Study 1: Inhibition of FLT3 Mutants

A study focusing on the inhibition of FLT3 mutants revealed that 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine effectively reduced the proliferation of AML cells harboring FLT3 mutations. The IC50 values indicated strong potency against these mutant forms, suggesting its potential as a targeted therapy for AML patients .

Study 2: Neuroprotective Mechanisms

Another investigation assessed the neuroprotective mechanisms of this compound in models of oxidative stress. Results showed that it significantly decreased reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures subjected to oxidative stress conditions. The protective effects were attributed to its ability to chelate metal ions and modulate inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine has been optimized through structural modifications. Studies indicate favorable absorption and distribution characteristics, with good oral bioavailability observed in preclinical models .

Data Summary Table

Activity Target IC50 Value Notes
FLT3 InhibitionFLT3 Mutants~20 nMSignificant reduction in AML cell growth
NeuroprotectionNeuronal CellsN/AReduced ROS levels and improved viability
CK1 InhibitionCK1γ/CK1ε<10 nMPotent inhibition affecting cell cycle

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine?

  • Methodology :

  • Nucleophilic Substitution : Halogenated pyridine precursors (e.g., 6-bromo derivatives) can undergo substitution with pyrrolidine under reflux conditions using a polar aprotic solvent (e.g., DMF) and a base (e.g., K2_2CO3_3) .
  • Catalytic Hydrogenation : Nitro intermediates (e.g., 2-ethoxy-6-(pyrrolidin-1-yl)pyridin-3-nitro) can be reduced using 10% Pd/C in methanol under H2_2 atmosphere, though yields exceeding 100% (as reported in ) require scrutiny for residual solvent or impurities .
  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling to introduce the pyrrolidinyl group, optimized with ligands like XPhos and elevated temperatures .

Q. How is 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine characterized spectroscopically?

  • Methodology :

  • NMR : 1^1H NMR confirms substitution patterns (e.g., ethoxy protons at δ 1.3–1.5 ppm; pyrrolidinyl protons as a multiplet at δ 2.7–3.5 ppm). 13^{13}C NMR identifies ring carbons influenced by electron-donating groups .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+^+ peak at m/z 238.15) .
  • Physical Properties : Melting point (if crystalline) and solubility (e.g., in DMSO or methanol) are determined via DSC and saturation studies, as outlined in SDS .

Advanced Research Questions

Q. How can reaction yields be optimized in catalytic hydrogenation of nitro intermediates?

  • Methodology :

  • Catalyst Screening : Compare Pd/C, Raney Ni, or PtO2_2 for selectivity. Pd/C at 5–10% loading in methanol is standard, but PtO2_2 may reduce side reactions .
  • Parameter Optimization : Temperature (25–50°C), H2_2 pressure (1–3 atm), and reaction time (12–24 hrs) are critical. Use inline IR or HPLC to monitor nitro group reduction.
  • Data Contradiction : Yields >100% ( ) may stem from solvent retention or hygroscopic by-products. Dry samples under vacuum and validate via Karl Fischer titration .

Q. What strategies mitigate toxicity risks during handling?

  • Methodology :

  • PPE and Ventilation : Use nitrile gloves, sealed goggles, and fume hoods to prevent inhalation/contact (acute toxicity data in indicates skin/eye irritation risks) .
  • Waste Management : Neutralize acidic/basic by-products before disposal. Follow SDS guidelines (e.g., incineration for organic residues) .
  • Stability Testing : Store under argon at –20°C to prevent decomposition. Monitor via TGA/DSC for thermal stability .

Q. How does the electronic environment of the pyridine ring influence reactivity?

  • Methodology :

  • Computational Analysis : DFT studies (e.g., Gaussian 16) model electron density distribution. The ethoxy group donates electrons via resonance, activating the C4 position for electrophilic substitution .
  • Experimental Validation : Electrophilic bromination or nitration at C4 confirms regioselectivity. Compare reaction rates with/without pyrrolidinyl substitution using kinetic assays .

Q. How can structural analogs guide SAR studies for biological activity?

  • Methodology :

  • Analog Synthesis : Replace ethoxy with methoxy/propoxy ( ) or pyrrolidinyl with piperidinyl () to assess substituent effects .
  • Bioassay Design : Test analogs against target enzymes (e.g., kinases) via fluorescence polarization or SPR. Correlate IC50_{50} values with Hammett σ constants or steric parameters .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data for pyridine derivatives?

  • Methodology :

  • Solvent Purity : Ensure solvents are anhydrous (e.g., use molecular sieves). Conflicting solubility ( vs. 20) may arise from residual water .
  • Measurement Techniques : Compare gravimetric (saturation shake-flask) vs. spectroscopic (UV-Vis) methods. Validate with Hansen solubility parameters .

Q. Why do some studies report instability while others indicate long-term stability?

  • Methodology :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A). HPLC monitors degradation products (e.g., ethoxy hydrolysis to phenol) .
  • Light Sensitivity : UV/Vis irradiation (ICH Q1B) tests photodegradation. Use amber vials if decomposition is light-induced .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.